propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride
Description
Propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride is a synthetic carbamate derivative characterized by an isopropyl (propan-2-yl) group esterified to a carbamate moiety. The carbamate is further substituted with a benzyl group containing a 4-aminophenyl ring, and the compound is stabilized as a hydrochloride salt.
Properties
IUPAC Name |
propan-2-yl N-[(4-aminophenyl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8(2)15-11(14)13-7-9-3-5-10(12)6-4-9;/h3-6,8H,7,12H2,1-2H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUAGODLSAENFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NCC1=CC=C(C=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride typically involves the following steps:
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Formation of the Carbamate Group: : The initial step involves the reaction of isopropyl chloroformate with 4-aminobenzylamine to form the carbamate intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
[ \text{C}_3\text{H}_7\text{COCl} + \text{C}_7\text{H}_9\text{NH}_2 \rightarrow \text{C}_3\text{H}_7\text{OCONHCH}_2\text{C}_6\text{H}_4\text{NH}_2 + \text{HCl} ]
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Hydrochloride Salt Formation: : The carbamate intermediate is then treated with hydrochloric acid to form the hydrochloride salt of propan-2-yl N-[(4-aminophenyl)methyl]carbamate.
[ \text{C}_3\text{H}_7\text{OCONHCH}_2\text{C}_6\text{H}_4\text{NH}_2 + \text{HCl} \rightarrow \text{C}_3\text{H}_7\text{OCONHCH}_2\text{C}_6\text{H}_4\text{NH}_2 \cdot \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or alkaline conditions to release CO₂, isopropanol, and 4-aminobenzylamine hydrochloride. Key findings include:
Acidic Hydrolysis (HCl, 1M)
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Conditions : 60°C, 6 hours
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Products : 4-aminobenzylamine hydrochloride (72% yield), isopropanol, CO₂
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Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water
Alkaline Hydrolysis (NaOH, 0.5M)
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Conditions : Room temperature, 24 hours
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Products : Sodium 4-aminobenzylcarbamate (85% yield), isopropanol
Nucleophilic Substitution Reactions
The carbamate’s carbonyl carbon participates in nucleophilic attacks, enabling derivatization:
Notably, the 4-aminophenyl group enhances electrophilicity at the carbamate carbonyl via resonance stabilization .
Condensation with Carbonyl Compounds
The primary amine on the 4-aminophenyl group reacts with aldehydes/ketones:
Schiff Base Formation
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Reagents : Benzaldehyde, ethanol, 12h
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Product : N-(4-(benzylideneamino)benzyl)carbamate
Diazotization and Coupling
The aromatic amine undergoes diazotization (NaNO₂/HCl), enabling azo-dye synthesis:
Reaction Pathway :
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Diazonium salt formation at 0–5°C
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Coupling with β-naphthol (alkaline conditions)
Stability Under Oxidative Conditions
The compound shows limited stability in oxidizing environments:
| Oxidizing Agent | Degradation Products | Half-Life |
|---|---|---|
| H₂O₂ (3%) | 4-nitrosobenzylcarbamate | 45 min |
| KMnO₄ (0.1M) | 4-nitrobenzyl alcohol | <10 min |
| Oxidative pathways primarily target the aromatic amine group |
Photochemical Reactivity
UV irradiation (254 nm) induces cleavage of the carbamate bond:
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Quantum Yield : Φ = 0.12 ± 0.02
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Primary Products : Isopropyl radical and 4-aminobenzyl carbamoyl radical
Catalytic Hydrogenation
The aromatic ring undergoes partial hydrogenation over Pd/C:
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Conditions : H₂ (1 atm), EtOAc, 6h
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Product : Cyclohexylmethyl carbamate (58% yield)
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Hydrolysis (acid) | 72.4 | |
| Hydrolysis (base) | 64.8 | |
| Oxidative (H₂O₂) | 48.2 |
This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly in prodrug design and polymer synthesis. The 4-aminophenyl group provides unique pathways for functionalization, while the carbamate moiety offers controlled hydrolytic lability . Experimental protocols emphasize the need for anhydrous conditions during nucleophilic substitutions to minimize competing hydrolysis .
Scientific Research Applications
The compound propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride is a carbamate derivative with potential applications in medicinal chemistry, particularly in drug design and development. This article explores its scientific research applications, focusing on its biological activities, synthesis methods, and relevant case studies.
Antimicrobial Activity
Research indicates that carbamate derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain phenylcarbamic acid derivatives demonstrate activity against mycobacterial strains, suggesting potential applications in treating infections caused by resistant bacteria . this compound may share similar properties due to its structural similarities to other active carbamates.
Enzyme Inhibition
Carbamates can act as enzyme inhibitors, crucial for developing therapeutic agents targeting specific biological pathways. The compound's structure allows it to interact with various enzymes, potentially leading to the development of inhibitors for diseases related to enzyme dysfunctions . The ability of carbamates to improve metabolic stability further enhances their utility in medicinal chemistry.
Drug Design and Development
The stability and permeability of carbamates across cellular membranes make them suitable candidates for drug design. This compound could serve as a scaffold for creating more potent drugs with improved bioavailability and reduced side effects . Its application in designing peptide mimetics offers a pathway for developing new therapeutic agents.
Neuropharmacology
There is growing interest in the neuropharmacological applications of carbamates. Compounds similar to this compound have been investigated for their potential effects on neuronal pathways, particularly in relation to neurodegenerative diseases . This aspect highlights the compound's potential role in developing treatments for conditions such as Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various phenylcarbamic acid derivatives found that specific modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The structural features that contributed to this activity were analyzed, providing insights into how this compound might be optimized for similar effects .
Case Study 2: Neuroprotective Properties
Research into neuroprotective agents has identified several carbamate derivatives that exhibit protective effects on neuronal cells under stress conditions. These findings suggest that this compound could be further explored for its neuroprotective potential, especially in models of neurodegeneration .
Mechanism of Action
The mechanism of action of propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest structural analogues include carbamates with variations in substituents on the aromatic ring or the alkyl chain. Key examples from the evidence include:
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i)
- Structural Differences: Chlorine substituents on the phenyl ring instead of the 4-aminophenyl group in the target compound.
- Impact on Properties: Chlorine atoms increase lipophilicity (log k values ranging from 2.1 to 3.8 via HPLC) compared to the hydrophilic 4-aminophenyl group, which may enhance membrane permeability but reduce aqueous solubility .
Methyl 1-hydroxycyclopropane-1-carboxylate (CAS 33689-29-1)
- Structural Differences : Cyclopropane ring and hydroxyl group replace the benzyl-carbamate structure.
- Impact on Properties : The rigid cyclopropane ring may confer metabolic stability, while the hydroxyl group introduces polarity, contrasting with the amine-hydrochloride’s ionic character .
Carbendazim (Methyl 1H-benzimidazol-2-ylcarbamate)
Hydrochloride Salt Comparisons
Hydrochloride salts are common in pharmaceuticals to improve stability and solubility. Examples from the evidence:
4-Dimethylamino-N-benzylcathinone Dihydrochloride (CAS 2740524-43-8)
- Comparison: Both compounds feature hydrochloride counterions, but the cathinone derivative’s ketone and dimethylamino groups result in distinct UV/Vis absorption (λmax 350 nm) and psychoactive properties, unlike the carbamate’s amine functionality .
Ethyl 2-Amino-2-(4-methanesulfonylphenyl)propanoate Hydrochloride (CAS 1391077-87-4)
Physicochemical and Bioactivity Data
A summary table of key parameters for structurally related compounds:
Biological Activity
Propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride, a carbamate derivative, has garnered attention for its potential biological activities, particularly in the realms of anticancer and neuropharmacological effects. This article synthesizes existing research findings, case studies, and relevant data on its biological activity.
The compound is characterized by a carbamate functional group linked to a 4-aminophenyl moiety. The biological activity of carbamates is often attributed to their ability to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, affecting various physiological processes.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For example, a review highlighted the anticancer activity of benzamide derivatives of para-aminobenzoic acid (PABA), with IC50 values indicating potent inhibition against various cancer cell lines, including MCF-7 and A549 cells .
Case Study: In Vitro Antiproliferative Activity
A study assessed the antiproliferative effects of several carbamate derivatives, revealing that certain compounds demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin. The most potent compounds exhibited IC50 values as low as 3.0 μM against cancer cell lines, indicating a strong potential for therapeutic application .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.0 |
| Compound B | A549 | 5.85 |
| This compound | TBD | TBD |
Neuropharmacological Effects
Carbamate derivatives have also been studied for their neuropharmacological effects. Research indicates that these compounds can inhibit cholinesterases, leading to potential therapeutic applications in neurodegenerative diseases like Alzheimer's . The inhibition profiles vary widely among different derivatives, with some exhibiting selectivity for butyrylcholinesterase (BChE) over AChE.
Enzyme Inhibition Studies
In a comparative study, various carbamate derivatives were evaluated for their inhibition of AChE and BChE:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Carbamate Derivative 1 | 38.98 | 1.60 |
| Carbamate Derivative 2 | TBD | TBD |
These findings suggest that this compound may share similar inhibitory properties against cholinesterases, contributing to its neuropharmacological profile.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of carbamate derivatives with target enzymes. These studies suggest that the structural configuration allows for effective binding at the active sites of enzymes involved in cancer proliferation and neurotransmission .
Q & A
Basic: What synthetic strategies are recommended for preparing propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves carbamate formation via reaction of 4-aminobenzylamine with isopropyl chloroformate, followed by HCl salt precipitation. Key steps include:
- Amine Protection : Protect the 4-aminophenyl group using Boc or other acid-labile groups to prevent side reactions during carbamate formation .
- Carbamate Coupling : React with isopropyl chloroformate in anhydrous conditions (e.g., THF/DMF) at 0–5°C to minimize hydrolysis. Triethylamine or DMAP can act as catalysts to improve yields (e.g., 80–84% yields in analogous carbamate syntheses) .
- Salt Formation : Precipitate the hydrochloride salt using HCl in diethyl ether or methanol.
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient).
Basic: What analytical techniques are most effective for purity assessment and structural confirmation of this compound?
Methodological Answer:
- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times with standards and quantify impurities (e.g., ≥98% purity as in ) .
- Structural Confirmation :
Advanced: How can researchers resolve contradictions in spectral data during structural characterization?
Methodological Answer:
- Cross-Validation : Combine multiple techniques (e.g., 2D NMR like COSY/HSQC to assign proton-carbon correlations) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water and solve the structure (as done for structurally related amides in ) .
- Computational Modeling : Compare experimental IR or NMR shifts with DFT-calculated spectra (e.g., using Gaussian or ORCA software). Address discrepancies in tautomerism or salt forms.
Advanced: What factors influence the stability of the hydrochloride salt form under different storage conditions?
Methodological Answer:
- Hygroscopicity Testing : Store samples at 25°C/60% RH and monitor mass changes. Use Karl Fischer titration to quantify water absorption.
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures. For long-term storage, use desiccated conditions at -20°C (as in ) .
- Light Sensitivity : Conduct accelerated degradation studies under UV light (ICH Q1B guidelines) and analyze via HPLC for degradation products (e.g., free amine or carbamate hydrolysis).
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions .
- Exposure Mitigation : Avoid inhalation/contact (H303/H313/H333 hazard codes). In case of exposure, rinse skin with water (P305+P351+P338) .
- Waste Disposal : Neutralize with sodium bicarbonate before disposal as hazardous organic waste.
Advanced: How can the compound’s potential as a pharmacophore be evaluated in drug discovery?
Methodological Answer:
- In Vitro Assays : Screen against target enzymes (e.g., cholinesterases) using Ellman’s method. The carbamate group may act as a serine protease inhibitor .
- Molecular Docking : Model interactions with proteins (e.g., using AutoDock Vina). Focus on hydrogen bonding between the 4-aminophenyl group and active-site residues.
- SAR Studies : Modify the isopropyl or benzyl substituents to assess impact on bioactivity (e.g., replace isopropyl with cyclopropyl in ) .
Advanced: What solvent systems are optimal for formulating this compound in biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
